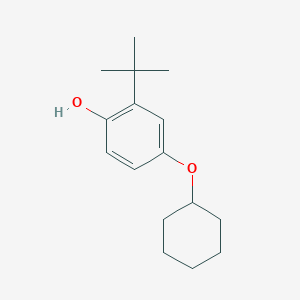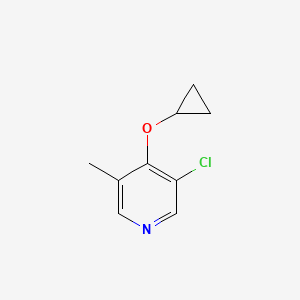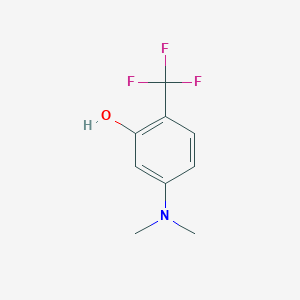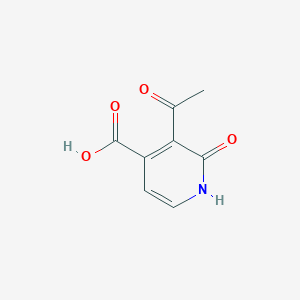
3-Acetyl-2-hydroxyisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-2-hydroxyisonicotinic acid is an organic compound with the molecular formula C8H7NO4 It is a derivative of isonicotinic acid, featuring an acetyl group and a hydroxyl group attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetyl-2-hydroxyisonicotinic acid typically involves the acetylation of 2-hydroxyisonicotinic acid. The reaction can be carried out using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction conditions often include refluxing the mixture for several hours to ensure complete acetylation.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions: 3-Acetyl-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various halogenating agents for halogen substitution reactions.
Major Products:
Oxidation: Formation of 3-acetyl-2-oxoisonicotinic acid.
Reduction: Formation of 3-(1-hydroxyethyl)-2-hydroxyisonicotinic acid.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
3-Acetyl-2-hydroxyisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-acetyl-2-hydroxyisonicotinic acid is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The hydroxyl and acetyl groups may play a role in its biological activity by facilitating interactions with enzymes and receptors.
類似化合物との比較
Isonicotinic Acid: A derivative of pyridine with a carboxylic acid group at the 4-position.
Nicotinic Acid:
Picolinic Acid: An isomer of isonicotinic acid with the carboxyl group at the 2-position.
Comparison: 3-Acetyl-2-hydroxyisonicotinic acid is unique due to the presence of both an acetyl and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities that are not observed in its similar compounds.
特性
CAS番号 |
1393561-12-0 |
|---|---|
分子式 |
C8H7NO4 |
分子量 |
181.15 g/mol |
IUPAC名 |
3-acetyl-2-oxo-1H-pyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H7NO4/c1-4(10)6-5(8(12)13)2-3-9-7(6)11/h2-3H,1H3,(H,9,11)(H,12,13) |
InChIキー |
IKLYOHBUPVQLGD-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CNC1=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


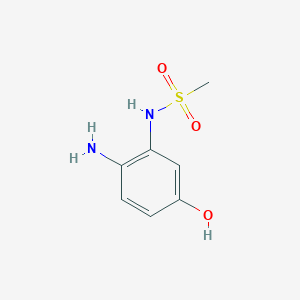
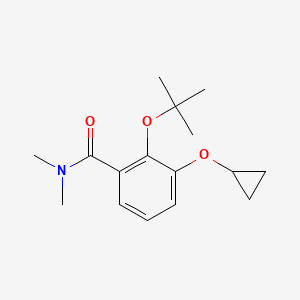

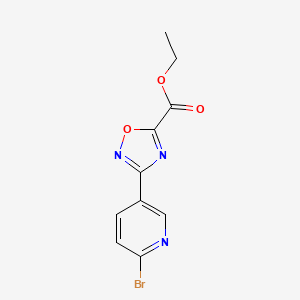


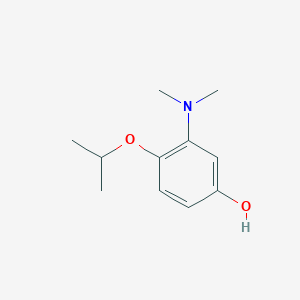
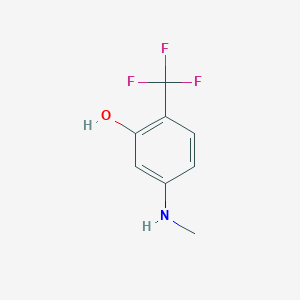
![[1-(Trimethylsilylmethyl)-1H-1,2,4-triazol-5-YL]methanol](/img/structure/B14840329.png)

